molecular formula C10H17F4NO2 B14386542 N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine CAS No. 89752-22-7

N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine

Cat. No.: B14386542
CAS No.: 89752-22-7
M. Wt: 259.24 g/mol
InChI Key: BVGDADQYFYCIHC-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, such as increased stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine typically involves the reaction of N,N-diethyl-2,3,3,3-tetrafluoropropionamide with various Grignard reagents. For instance, the reaction with propylmagnesium bromide yields a mixture of N,N-diethyl (Z)-2,3-difluoro-2-hexenamide and N,N-diethyl (E)-2,3-difluoro-2-hexenamide . Additionally, the reaction with phenylmagnesium bromide produces phenyl 1,2,2,2-tetrafluoroethyl ketone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: Investigated for its potential as a bioactive molecule due to its unique chemical structure.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and advanced materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The specific mechanism of action for N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways influenced by the presence of fluorine atoms. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2,3,3,3-tetrafluoropropionamide
  • N,N-Diethyl (Z)-2,3-difluoro-2-hexenamide
  • N,N-Diethyl (E)-2,3-difluoro-2-hexenamide
  • Phenyl 1,2,2,2-tetrafluoroethyl ketone

Uniqueness

N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine stands out due to its unique dioxane ring structure combined with the presence of multiple fluorine atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

89752-22-7

Molecular Formula

C10H17F4NO2

Molecular Weight

259.24 g/mol

IUPAC Name

N,N-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxan-2-amine

InChI

InChI=1S/C10H17F4NO2/c1-3-15(4-2)10(8(11)9(12,13)14)16-6-5-7-17-10/h8H,3-7H2,1-2H3

InChI Key

BVGDADQYFYCIHC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1(OCCCO1)C(C(F)(F)F)F

Origin of Product

United States

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